molecular formula C10H11N3O2 B1608628 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 85562-69-2

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1608628
CAS RN: 85562-69-2
M. Wt: 205.21 g/mol
InChI Key: BCMPVLMAJYUGPT-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as 4-MMPT, is an organic compound belonging to the triazole family. It is a white crystalline solid that is soluble in organic solvents. 4-MMPT has been extensively studied due to its interesting chemical and physical properties, as well as its potential applications in various scientific fields.

Scientific Research Applications

  • Synthesis and Structure Determination

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .
    • Method : The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
    • Results : The reaction yielded the desired product in 88% yield. The structure was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .
  • Graphene Quantum Dots Modification

    • Field : Material Science
    • Application : The 4-methoxyphenyl group was grafted onto the surface of graphene quantum dots (GQDs) via a diazonium chemistry method .
    • Method : The modification process involved grafting the 4-methoxyphenyl group onto the GQDs surface via a diazonium chemistry method .
    • Results : After modification, the average diameter of GQDs decreased from 3.3 to 2.5 nm, and their photoluminescence was blue-shifted 40 nm relative to raw GQDs .
  • Preparation of Semiconductors, Nanosheets, and Nanocrystals

    • Field : Material Science
    • Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • Method : The specific methods of application or experimental procedures would depend on the type of semiconductor, nanosheet, or nanocrystal being prepared .
    • Results : The results would vary based on the specific application, but the preparation of these materials could lead to advancements in electronics, optics, and other fields .
  • Synthesis of Quinolines

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
    • Method : The specific methods of application or experimental procedures would depend on the specific synthesis route chosen .
    • Results : The synthesis of quinolines could lead to the production of compounds with potential pharmaceutical applications .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Field : Biochemistry
    • Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, compounds with similar structures, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 .
    • Method : In silico docking studies and molecular dynamics simulations were used to study the interactions between these compounds and ALOX15 .
    • Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
  • Fragrance and Flavorant

    • Field : Food and Cosmetic Industry
    • Application : 4-Methoxybenzyl Alcohol, a compound with a similar structure, is used as a fragrance and flavorant .
    • Method : It is added to various food and cosmetic products to enhance their aroma and taste .
    • Results : The addition of this compound can improve the sensory appeal of products .
  • Photocatalytic Oxidation Study

    • Field : Physical Chemistry
    • Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation to p-anisaldehyde .
    • Method : The compound is exposed to a photocatalyst under specific light conditions, and the reaction progress is monitored .
    • Results : The study can provide insights into the mechanism and efficiency of photocatalytic oxidation processes .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Field : Biochemistry
    • Application : Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, compounds with similar structures, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 .
    • Method : In silico docking studies and molecular dynamics simulations were used to study the interactions between these compounds and ALOX15 .
    • Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-11-12-10(14)13(7)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPVLMAJYUGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397219
Record name 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

85562-69-2
Record name 4-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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